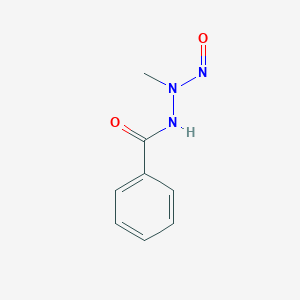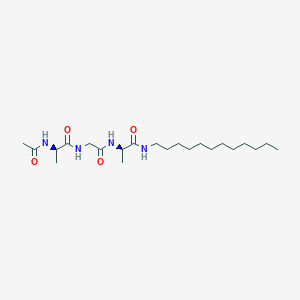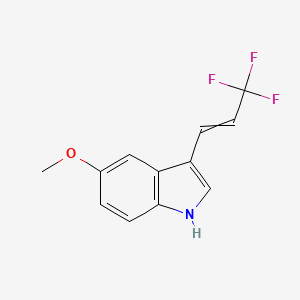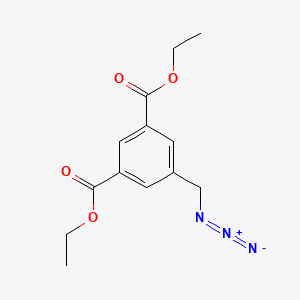![molecular formula C25H24 B14181885 Benzene, 1,1'-[3-(phenylethenylidene)-1,5-pentanediyl]bis- CAS No. 865433-17-6](/img/structure/B14181885.png)
Benzene, 1,1'-[3-(phenylethenylidene)-1,5-pentanediyl]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’-[3-(phenylethenylidene)-1,5-pentanediyl]bis-: is an organic compound with the molecular formula C₂₅H₂₄ This compound is characterized by its complex structure, which includes a benzene ring and a phenylethenylidene group connected through a pentanediyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-[3-(phenylethenylidene)-1,5-pentanediyl]bis- typically involves the reaction of benzene derivatives with appropriate reagents under controlled conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where benzene reacts with a pentanediyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The phenylethenylidene group is then introduced through a subsequent reaction with a suitable phenyl derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Benzene, 1,1’-[3-(phenylethenylidene)-1,5-pentanediyl]bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles such as halogens, nitro groups, or sulfonic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated benzene derivatives, nitrobenzene, sulfonated benzene derivatives.
Applications De Recherche Scientifique
Benzene, 1,1’-[3-(phenylethenylidene)-1,5-pentanediyl]bis- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzene, 1,1’-[3-(phenylethenylidene)-1,5-pentanediyl]bis- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The phenylethenylidene group can participate in π-π interactions with aromatic residues in proteins, while the benzene ring can undergo electrophilic or nucleophilic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- Benzene, 1,1’-[3-(2-phenylethylidene)-1,5-pentanediyl]bis-
- Benzene, 1,1’-[(1E)-3-phenoxy-1-propene-1,3-diyl]bis-
Comparison: Benzene, 1,1’-[3-(phenylethenylidene)-1,5-pentanediyl]bis- is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns in oxidation, reduction, and substitution reactions. Its applications in scientific research may also vary based on its unique interactions with molecular targets.
Propriétés
Numéro CAS |
865433-17-6 |
|---|---|
Formule moléculaire |
C25H24 |
Poids moléculaire |
324.5 g/mol |
InChI |
InChI=1S/C25H24/c1-4-10-22(11-5-1)16-19-25(20-17-23-12-6-2-7-13-23)21-18-24-14-8-3-9-15-24/h1-16H,17-18,20-21H2 |
Clé InChI |
IKGHORHJKPLIOM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCC(=C=CC2=CC=CC=C2)CCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,1'-Biphenyl]-4-acetamide, N-[(3-fluorophenyl)methyl]-N-methyl-](/img/structure/B14181810.png)
![(4R)-2-Phenyl-4-[2-(phenylselanyl)ethyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14181813.png)



![6H-[1]Benzopyrano[4,3-b]quinolin-7-ol, 3,9-dimethoxy-](/img/structure/B14181842.png)

![3-Isothiazolecarboxylic acid, 5-[[6-methyl-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]-, methyl ester](/img/structure/B14181851.png)
![4-Methyl-N-[(1S)-1-phenylhept-2-en-1-yl]benzene-1-sulfonamide](/img/structure/B14181852.png)



![N,N-dimethyl-4-[(3,4,5-trimethoxyphenyl)methyl]aniline](/img/structure/B14181878.png)
